7-Deazaguanosine is a purine analog where the nitrogen atom at position 7 in the guanine base is replaced by a methine group (C-H). This seemingly minor structural modification significantly alters its physical, chemical, and biological properties compared to the natural guanosine. [, , ] 7-Deazaguanosine plays a crucial role in several research areas, including:
Nucleic Acid Research: 7-Deazaguanosine is used as a building block for synthesizing modified oligonucleotides. Its incorporation into oligonucleotides can alter their structure and stability, providing insights into the role of specific atoms within guanine in nucleic acid interactions. [, , , ]
Enzyme Studies: 7-Deazaguanosine is used as a substrate analog to investigate the mechanisms of enzymes involved in nucleic acid metabolism, such as guanosine transglycosylases and GTP cyclohydrolases. [, , , ]
Immunology: 7-Deazaguanosine has been investigated for its immunostimulatory properties. Certain derivatives, such as 2'-deoxy-7-deazaguanosine, are potent agonists of Toll-like receptor 9, making them potential candidates for vaccine adjuvants or immunotherapeutics. [, ]
Future Directions
Elucidating the Role of 7-Deazaguanine Modifications in DNA: Further investigation is needed to understand the biological significance of 7-deazaguanine modifications in DNA, including their potential role in restriction-modification systems and other cellular processes. []
Related Compounds
Guanosine 5'-Monophosphate
Relevance: GMP is the parent nucleoside of 7-deazaguanosine, with the key structural difference being the replacement of the nitrogen atom at position 7 in guanosine with a methine (C-H) group in 7-deazaguanosine. This modification significantly impacts the excited-state dynamics and electronic relaxation pathways of 7-deazaguanosine compared to GMP. Specifically, 7-deazaguanosine exhibits longer lifetimes for internal conversion compared to GMP. []
Tubercidin
Relevance: Tubercidin shares a similar pyrrolo[2,3‐d]pyrimidine core structure with 7-deazaguanosine. The primary structural difference lies in the absence of the 2-amino group in tubercidin. [, , ]
2'-Deoxy-7-deazaguanosine
Relevance: This compound is the deoxyribonucleoside counterpart of 7-deazaguanosine, lacking the 2'-hydroxyl group on the ribose sugar moiety. [, ]
Relevance: Nucleoside Q is a derivative of 7-deazaguanosine, featuring a cyclopentenediol side chain attached to the C-7 position. It represents a unique example of purine skeleton modification in tRNA. [, , ]
7-(cyano)-7-deazaguanosine (PreQ0)
Relevance: PreQ0 serves as a precursor to 7-deazaguanosine in the biosynthetic pathways of queuosine and archaeosine. [, , , , , , ]
2′-Deoxy-7-amido-7-deazaguanosine (dADG)
Relevance: dADG is a derivative of 7-deazaguanosine, further modified at the 7-position with an amido group. It is produced from preQ0 by the Dpd modification machinery, a bacterial restriction-modification system. [, ]
8-Chloro-7-deazaguanosine
Relevance: This compound is a direct derivative of 7-deazaguanosine, featuring a chlorine atom substituted at the 8-position of the purine ring. []
Relevance: Archaeosine is a derivative of 7-deazaguanosine, featuring a formamidine group at the 7-position. It is synthesized from preQ0 through a pathway involving a tRNA-guanine transglycosylase (TGT) enzyme. [, , ]
7-Methylguanosine
Relevance: This compound differs from 7-deazaguanosine by the presence of a methyl group at the N7 position of the guanine base. This difference in structure affects the binding affinity of the nucleoside to the Tetrahymena ribozyme. [, ]
7-Methyl-7-deazaguanosine
Relevance: This compound is structurally similar to both 7-deazaguanosine and 7-methylguanosine. It exhibits reduced activity as a substrate for the Tetrahymena ribozyme compared to 7-methylguanosine, highlighting the importance of the N7 nitrogen in guanosine for efficient ribozyme activity. []
7-(Aminomethyl)-7-deazaguanosine
Relevance: This compound is a direct precursor in the biosynthesis of nucleoside Q from 7-deazaguanosine, highlighting the stepwise modification process involved in Q formation. [, ]
Relevance: This dinucleotide incorporates 2'-deoxy-7-deazaguanosine as a key structural component and demonstrates potent immunostimulatory activity through TLR9 activation. This highlights the potential of 7-deazaguanosine analogs in modulating immune responses. []
7-Deaza-6-vinylguanosine (ADVP)
Relevance: This compound demonstrates the versatility of 7-deazaguanosine as a scaffold for developing modified nucleotides with enhanced functionalities, such as targeted RNA cross-linking. []
7-Propynyl-7-deaza-6-vinylguanosine (ADpVP)
Relevance: Similar to ADVP, this compound highlights the adaptability of the 7-deazaguanosine structure for developing cross-linking agents that can target RNA molecules with improved efficacy. []
m7G[5′]ppp[5′]7-deaza G
Relevance: The inability of this analog to function as a substrate for RNA polymerases highlights the importance of the N7 nitrogen in guanosine for recognition and processing by these enzymes. This underscores the structural specificity required for cap-dependent processes in RNA metabolism. []
m2 7,3′O G[5′]ppp[5′]7-deaza G
Relevance: This analog, like the previous one, failed to serve as a substrate for RNA polymerases, further supporting the crucial role of the N7 nitrogen in the guanosine moiety for efficient RNA capping. []
2,6-Diaminopurine-riboside diphosphate
Relevance: The efficient acceptance of this compound as a pRNA acceptor by VSV PRNTase, unlike the standard GDP substrate which has an amino group only at the 2-position, suggests that the enzyme does not require a C-6-oxo group for pRNA transfer. This observation distinguishes the substrate recognition mechanism of VSV PRNTase from eukaryotic guanylyltransferase. []
7-Deazaguanosine diphosphate
Relevance: The successful pRNA acceptance and formation of a 7-deaza-GpppA cap structure by VSV PRNTase using this compound as a substrate, similar to 2,6-diaminopurine-riboside diphosphate, further supports that the enzyme's pRNA transfer activity is independent of the presence of a C-6-oxo group on the guanosine moiety. []
Relevance: These compounds, particularly those mimicking the arabinose (10a) and lyxose (10b) configurations, demonstrated selective antiviral activity against herpes simplex virus types 1 and 2 (HSV1 and HSV2). This highlights the potential of exploring carbocyclic modifications of 7-deazaguanosine for developing antiviral agents. []
7-Iodo-5-aza-7-deazaguanine Ribonucleoside
Relevance: This compound demonstrates an altered recognition pattern compared to 7-deazaguanosine due to the modifications in the purine ring. It adopts an anti conformation at the glycosidic bond and an N conformation for the ribose sugar. []
Source and Classification
7-Deazaguanosine is primarily found in prokaryotes, particularly within certain bacterial species such as Salmonella enterica serovar Montevideo. It is produced through a biosynthetic pathway that begins with guanosine triphosphate (GTP) and involves several enzymatic steps leading to the formation of 7-cyano-7-deazaguanine (preQ0), which subsequently gets converted into 7-deazaguanosine. This compound belongs to a class of modified nucleosides known as 7-deazapurines, which are characterized by their unique structural modifications compared to standard purines.
Synthesis Analysis
The synthesis of 7-deazaguanosine can be achieved through both biological and chemical methods.
Biological Synthesis
The biosynthetic pathway for 7-deazaguanosine involves several key enzymes encoded by the dpd gene cluster found in bacteria. The process begins with GTP, which undergoes several transformations:
Conversion of GTP to Dihydroneopterin Triphosphate: This step is catalyzed by GTP cyclohydrolase I.
Formation of 7-Carboxy-7-deazaguanine: This occurs through the action of 6-carboxytetrahydropterin synthase and 7-carboxy-7-deazaguanine synthase.
Conversion to 7-Cyano-7-deazaguanine: Catalyzed by 7-cyano-7-deazaguanine synthase, this step involves ATP-dependent reactions.
Formation of 7-Deazaguanosine: The final step involves the insertion of preQ0 into DNA via DpdA, followed by hydrolysis to yield 7-deazaguanosine through the action of DpdC .
Chemical Synthesis
In addition to biological methods, chemical synthesis approaches have also been developed. A common strategy involves protecting groups to facilitate selective reactions. For instance, a Boc (tert-butyloxycarbonyl) protection strategy has been employed to synthesize various derivatives of 7-deazaguanosine efficiently .
Molecular Structure Analysis
The molecular structure of 7-deazaguanosine features a purine base with a carbon atom replacing the nitrogen at position 7. This modification alters its hydrogen bonding capabilities and affects its interaction with other nucleotides.
Molecular Formula: C10H12N4O3
Molecular Weight: Approximately 236.23 g/mol
The structural modifications impart unique properties that influence both stability and reactivity in nucleic acid contexts.
Chemical Reactions Analysis
7-Deazaguanosine participates in various chemical reactions typical for nucleosides, including:
Transglycosylation Reactions: Insertion into DNA where it can replace guanosine residues.
Phosphorylation: Can be phosphorylated to form nucleotide derivatives.
Hydrolysis: Under certain conditions, it may hydrolyze back to its precursor forms.
These reactions are crucial for its role in modifying RNA and DNA structures .
Mechanism of Action
The mechanism by which 7-deazaguanosine exerts its effects primarily involves its incorporation into nucleic acids:
Incorporation into DNA: The enzyme DpdA facilitates the insertion of preQ0 into DNA through a transglycosylation reaction, effectively replacing guanine residues.
Modification Effects: The presence of 7-deazaguanosine alters the stability and folding properties of nucleic acids, impacting transcription and translation processes.
This unique modification allows organisms to fine-tune their genetic expression under varying environmental conditions .
Physical and Chemical Properties Analysis
Physical Properties
Solubility: Soluble in water and organic solvents.
Stability: Generally stable under physiological conditions but can be sensitive to extreme pH levels.
Chemical Properties
Reactivity: Exhibits reactivity typical for nucleobases, including potential interactions with proteins involved in nucleic acid metabolism.
Spectroscopic Characteristics: Characterized by distinct UV absorbance properties due to its modified structure.
These properties contribute to its biological roles and potential applications in biotechnology .
Applications
The applications of 7-deazaguanosine are diverse:
Biotechnology: Used as a building block for synthesizing modified oligonucleotides that can enhance gene delivery systems.
Molecular Biology Research: Serves as a tool for studying RNA modifications and their effects on gene expression.
Therapeutics Development: Potential use in developing novel therapeutic agents targeting specific nucleic acid interactions.
Research continues to explore its utility in various scientific fields, particularly in understanding complex biological systems .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Isoapoptolidin is a stable derivative of apoptolidin that demonstrates 10-fold reduced F1FO-ATP synthase inhibitory activity compared to apoptolidin (IC50s = 17 and 0.7 µM, respectively).
(R,R)-tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol in which both stereocentres have R-configuration; the (R,R)-enantiomer of the racemic opioid analgesic tramadol, it exhibits ten-fold higher analgesic potency than the (S,S)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist, a serotonin uptake inhibitor and a metabolite. It is a conjugate base of a (R,R)-tramadol(1+). It is an enantiomer of a (S,S)-tramadol. Tramadol is a centrally acting synthetic opioid analgesic and SNRI (serotonin/norepinephrine reuptake-inhibitor) that is structurally related to [codeine] and [morphine]. Due to its good tolerability profile and multimodal mechanism of action, tramadol is generally considered a lower-risk opioid option for the treatment of moderate to severe pain. It is considered a Step 2 option on the World Health Organization's pain ladder and has about 1/10th of the potency of [morphine]. Tramadol differs from other traditional opioid medications in that it doesn't just act as a μ-opioid agonist, but also affects monoamines by modulating the effects of neurotransmitters involved in the modulation of pain such as serotonin and norepinpehrine which activate descending pain inhibitory pathways. Tramadol's effects on serotonin and norepinephrine mimic the effects of other SNRI antidepressants such as [duloxetine] and [venlafaxine]. Tramadol exists as a racemic mixture consisting of two pharmacologically active enantiomers that both contribute to its analgesic property through different mechanisms and are also themselves metabolized into active metabolites: (+)-tramadol and its primary metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the μ opioid receptor while (+)-tramadol inhibits serotonin reuptake and (-)-tramadol inhibits norepinephrine reuptake. These pathways are complementary and synergistic, improving tramadol's ability to modulate the perception of and response to pain. Tramadol has also been shown to affect a number of other pain modulators within the central nervous system as well as non-neuronal inflammatory markers and immune mediators. Due to the broad spectrum of targets involved in pain and inflammation, it's not surprising that the evidence has shown that tramadol is effective for a number of pain types including neuropathic pain, post-operative pain, lower back pain, as well as pain associated with labour, osteoarthritis, fibromyalgia, and cancer. Due to its SNRI activity, tramadol also has anxiolytic, antidepressant, and anti-shivering effects which are all frequently found as comorbidities with pain. Similar to other opioid medications, tramadol poses a risk for development of tolerance, dependence and abuse. If used in higher doses, or with other opioids, there is a dose-related risk of overdose, respiratory depression, and death. However, unlike other opioid medications, tramadol use also carries a risk of seizure and serotonin syndrome, particularly if used with other serotonergic medications. Tramadol is an Opioid Agonist. The mechanism of action of tramadol is as a Full Opioid Agonist. Tramadol is an opioid analgesic used for the therapy of mild-to-moderate pain. Tramadol overdose can cause acute liver failure. Pharmacologic doses of tramadol has not been associated with cases of clinically apparent drug induced liver disease. Tramadol is a synthetic codeine analogue, Tramadol has central analgesic properties with effects similar to opioids, such as morphine and codeine, acting on specific opioid receptors. Used as a narcotic analgesic for severe pain, it can be addictive and weakly inhibits norepinephrine and serotonin reuptake. (NCI04) A narcotic analgesic proposed for moderate to severe pain. It may be habituating. Tramadol is also prepared as a variable release capsules, marketed under the brand name ConZip. For example, a 150 mg capsule will contain 37.5 mg of the immediate release form and 112.5 mg of the extended release form. Tramadol is only found in individuals that have used or taken this drug. It is a narcotic analgesic proposed for moderate to severe pain. It may be habituating. Tramadol and its O-desmethyl metabolite (M1) are selective, weak OP3-receptor agonists. Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. The analgesic properties of Tramadol can be attributed to norepinephrine and serotonin reuptake blockade in the CNS, which inhibits pain transmission in the spinal cord. The (+) enantiomer has higher affinity for the OP3 receptor and preferentially inhibits serotonin uptake and enhances serotonin release. The (-) enantiomer preferentially inhibits norepinephrine reuptake by stimulating alpha(2)-adrenergic receptors. A narcotic analgesic proposed for severe pain. It may be habituating. See also: Tramadol Hydrochloride (has salt form).